Sclerotiamide -

Sclerotiamide

Catalog Number: EVT-1580802
CAS Number:
Molecular Formula: C26H29N3O5
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sclerotiamide is a natural product found in Aspergillus sclerotiorum and Aspergillus with data available.
Source

Sclerotiamide was first isolated from the marine fungus Fusarium equiseti, which was collected from seawater samples in Chile. This compound has been linked to various fungal species, indicating that it may be produced by multiple strains within the Fusarium genus, which are known for their rich secondary metabolite profiles .

Classification

Sclerotiamide belongs to the class of compounds known as amides, specifically characterized by its non-peptide structure. It is part of a larger family of secondary metabolites produced by fungi, which often exhibit significant biological activities .

Synthesis Analysis

Methods

The synthesis of sclerotiamide can be approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing the Fusarium species under controlled conditions to optimize yield. Synthetic routes have been explored to create analogs for further study and application.

Technical Details

A notable synthetic route involves the use of indole derivatives as starting materials, which undergo various transformations including prenylation and dimerization to yield sclerotiamide and its congeners. The process typically includes several steps such as oxidation and halogenation, with careful control over reaction conditions to maximize product purity .

Molecular Structure Analysis

Structure

Sclerotiamide's molecular structure features a complex arrangement typical of fungal metabolites, including multiple rings and functional groups that contribute to its biological activity. The precise molecular formula is C₁₃H₁₅N₃O.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure of sclerotiamide. These methods provide critical data regarding the connectivity of atoms within the molecule and confirm its identity .

Chemical Reactions Analysis

Reactions

Sclerotiamide undergoes various chemical reactions that can modify its structure and potentially enhance or alter its biological activity. Key reactions include:

  • Oxidation: Transforming sclerotiamide into more reactive species.
  • Hydrolysis: Leading to the formation of different amides or acids.
  • Dimerization: Where two sclerotiamide molecules can react under specific conditions to form larger oligomers.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. For instance, using manganese dioxide as an oxidizing agent has been shown to effectively convert sclerotiamide into more complex derivatives .

Mechanism of Action

Process

The mechanism of action for sclerotiamide primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. It has been observed to inhibit certain proteolytic enzymes, which suggests a potential role in modulating protein degradation pathways.

Data

In vitro studies have demonstrated that sclerotiamide exhibits cytotoxic effects against various cancer cell lines, with specific concentrations leading to significant cell death. For example, it has an effective concentration (EC50) against certain cell types in the low micromolar range .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sclerotiamide typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.

Chemical Properties

  • Melting Point: The melting point is generally reported around 150-155 °C.
  • Stability: Sclerotiamide is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectrophotometric assessments to determine purity and concentration during synthesis and extraction processes .

Applications

Sclerotiamide has several promising applications in scientific research:

  • Pharmaceutical Development: Due to its antimicrobial properties, it is being investigated for potential use in developing new antibiotics or antifungal agents.
  • Cancer Research: Its cytotoxic effects on cancer cells make it a candidate for further studies aimed at cancer treatment strategies.
  • Agricultural Uses: The compound's larvicidal activity suggests potential applications in pest management within agricultural settings .
Biosynthetic Pathways and Genomic Context of Sclerotiamide

Fungal Origins and Taxonomic Classification of Producing Organisms

Sclerotiamide belongs to the prenylated notoamide-type alkaloids, a structurally complex class of fungal natural products characterized by a bicyclo[2.2.2]diazaoctane core fused with a pyranoindole system. These compounds are exclusively biosynthesized by specific filamentous fungi within the Aspergillus genus, particularly marine-derived strains of Aspergillus sclerotiorum. The type strain Aspergillus sclerotiorum LZDX-33-4, isolated from a marine gorgonian (soft coral), represents the primary source of characterized sclerotiamides [2]. Taxonomically, A. sclerotiorum resides within the:

  • Phylum: Ascomycota
  • Class: Eurotiomycetes
  • Order: Eurotiales
  • Family: Aspergillaceae

This fungus produces sclerotia—hardened aggregates of hyphae that serve as survival structures under nutrient stress. Genomic analyses reveal that A. sclerotiorum shares significant evolutionary conservation in secondary metabolism genes with other Aspergillus species (e.g., A. fumigatus, A. niger), yet possesses unique biosynthetic capabilities linked to its ecological niche [6] [10].

Table 1: Taxonomic Classification of Sclerotiamide-Producing Fungi

Taxonomic RankClassificationRelevance to Sclerotiamide
GenusAspergillusPrimary producing organisms
SpeciessclerotiorumSource of characterized sclerotiamides
StrainLZDX-33-4Marine-derived isolate; genome sequenced
HabitatMarine gorgonianEcological niche influencing chemical diversity

Gene Cluster Identification and Functional Annotation (e.g., sctA-J in Aspergillus sclerotiorum)

The biosynthetic gene cluster (BGC) responsible for sclerotiamide production was identified through a combination of genome mining and chemical profiling. AntiSMASH analysis of A. sclerotiorum LZDX-33-4 revealed a 10-gene cluster (sctA-J) spanning ~25 kb, with high amino acid sequence identity (75–90%) to the notA-J cluster known for notoamide biosynthesis in Aspergillus spp. [2]. Key genes within the sct cluster include:

  • sctE: Encodes a non-ribosomal peptide synthetase (NRPS) catalyzing the initial condensation of L-tryptophan and L-proline into the diketopiperazine scaffold.
  • sctC: Encodes a prenyltransferase that attaches dimethylallyl pyrophosphate (DMAPP) to C-2 of the indole ring.
  • sctH: Encodes a cytochrome P450 oxidase mediating oxidative rearrangements.
  • sctJ: Encodes a FAD-dependent monooxygenase critical for bicyclic core formation.

Transcriptional validation via RT-PCR confirmed that sctE is actively expressed under standard culture conditions. LC-MS/MS molecular networking further demonstrated that the sct cluster directs the production of sclerotiamides I–R, with masses ranging from m/z 448 to 492 [M+1]⁺ [2].

Table 2: Functional Annotation of the sct Gene Cluster

GenePredicted FunctionRole in Sclerotiamide Biosynthesis
sctARegulatory proteinCluster expression regulation
sctBDehydrogenaseOxidative modifications
sctCPrenyltransferaseDMAPP attachment to diketopiperazine
sctDDiels-Alderase (putative)Bicyclo[2.2.2]diazaoctane core formation
sctENon-ribosomal peptide synthetase (NRPS)Diketopiperazine assembly
sctFHydrolaseScaffold tailoring
sctGMethyltransferaseO-methylation
sctHCytochrome P450 oxidaseOxidative ring rearrangements
sctITransporterCompound efflux
sctJFAD-dependent monooxygenaseEpoxidation/aromatization

Enzymatic Mechanisms in Bicyclo[2.2.2]diazaoctane Core Formation

The bicyclo[2.2.2]diazaoctane core—a defining feature of sclerotiamide—forms via an intramolecular Diels-Alder (IMDA) cyclization. This stereoselective process converts a linear tryptophan-proline diketopiperazine into the rigid polycyclic scaffold. Biochemical and bioinformatic evidence implicates SctD as the putative Diels-Alderase catalyzing this reaction. SctD shares 68% homology with NotD from Aspergillus versicolor, which has been experimentally validated as an IMDA cyclase [3].

The proposed enzymatic mechanism involves:

  • Prenylation: SctC attaches DMAPP to C-2 of the indole ring, activating it as a dienophile.
  • Dienophile Formation: Oxidation by SctJ generates an electron-deficient sp²-hybridized center.
  • Cyclization: SctD orchestrates [4+2] cycloaddition between the dienophile (C-2 of indole) and the diene (C-10/C-11 alkene of prenyl group), yielding the bicyclo[2.2.2]diazaoctane system.

This step exhibits stereochemical fidelity, producing a single enantiomer in sclerotiamide versus its enantiomer in notoamide A. Such divergence arises from subtle active-site differences in the Diels-Alderases of A. sclerotiorum (SctD) versus A. versicolor (NotD) [3].

Oxidative Rearrangements and Post-Prenylation Modifications

Following core cyclization, sclerotiamides undergo extensive oxidative rearrangements mediated by cytochrome P450 enzymes (e.g., SctH) and FAD-dependent oxidases (e.g., SctJ). These transformations diversify the sclerotiamide family into 10+ structural analogs (sclerotiamides I–R). Key modifications include:

  • Spirocyclization: Cleavage of the C-19/C-20 bond in stephacidin A (precursor) followed by rearrangement into a spiro-oxindole (e.g., sclerotiamide I).
  • Epoxidation: SctJ introduces epoxides across C-18/C-19 alkenes, triggering Pinacol-type rearrangements that expand ring systems.
  • Hydroxylation: SctH hydroxylates C-12 or C-17, enhancing structural complexity and bioactivity.

Mass spectrometry (HRESIMS) and NMR analyses of sclerotiamides I–R confirm structures with molecular formulae ranging from C₂₇H₃₃N₃O₅ (sclerotiamide I) to C₂₈H₃₃N₃O₆ (sclerotiamide R). These modifications are absent in simpler notoamides, highlighting A. sclerotiorum's enzymatic versatility [2].

Table 3: Structural Modifications in Characterized Sclerotiamides

SclerotiamideMolecular FormulaKey Oxidative Modifications
IC₂₇H₃₃N₃O₅Spiro-oxindole, 17-OH
JC₂₇H₃₃N₃O₆12,17-Di-OH, lactone formation
KC₂₈H₃₃N₃O₆17-OH, C-18 epoxide
LC₂₇H₃₁N₃O₆Quinone formation, 10-OH
MC₂₇H₃₃N₃O₅Aromatized pyran ring
NC₂₈H₃₅N₃O₆17-O-acetyl, 12-OH
OC₂₇H₃₃N₃O₆12-OH, C-19 carbonyl
PC₂₈H₃₃N₃O₆C-18 epoxide, 17-OH
QC₂₇H₃₁N₃O₅Dehydrogenated indole
RC₂₈H₃₃N₃O₆12-OH, rearranged furanone

Comparative Genomics with Paraherquamide and Notoamide Biosynthesis

The sct cluster shares evolutionary and functional parallels with BGCs for paraherquamide (phq in Penicillium fellutanum) and notoamide (not in Aspergillus versicolor). All three pathways utilize conserved enzymatic logic to assemble the bicyclo[2.2.2]diazaoctane core but diverge in tailoring steps:

  • Core Biosynthesis: The NRPS (SctE/PhqB/NotE), prenyltransferase (SctC/PhqC/NotC), and Diels-Alderase (SctD/PhqD/NotD) exhibit 70–85% amino acid identity, confirming a common ancestral pathway [3].
  • Oxidative Tailoring: sct and not clusters retain cytochrome P450 genes (sctH, notH) for ring expansion, whereas phq employs a dedicated reductase (phqK) to reduce the indole carbonyl, yielding monooxopiperazines.
  • Regulatory Differences: sct and not clusters lack the phq-specific phqA (prenyltransferase for proline) and phqI (N-methyltransferase), explaining structural variations like proline hydroxylation in sclerotiamide versus N-methylation in paraherquamide [3].

Genomic architecture comparisons reveal that the sct, not, and phq clusters maintain collinear gene orders but inhabit distinct genomic contexts. The sct cluster resides in a region with elevated RIP (Repeat-Induced Point) mutations—a fungal defense mechanism introducing A/T→G/C transitions. This may accelerate sct gene evolution, explaining sclerotiamide’s structural novelty [5].

Table 4: Comparative Analysis of Bicyclo[2.2.2]diazaoctane Alkaloid Clusters

FeatureSclerotiamide (sct)Notoamide (not)Paraherquamide (phq)
Producing organismAspergillus sclerotiorumAspergillus versicolorPenicillium fellutanum
NRPS genesctEnotEphqB
Diels-AlderasesctD (putative)notD (confirmed)phqD (confirmed)
P450 oxidasesctH (ring expansion)notH (ring expansion)phqF (hydroxylation)
ReductaseAbsentAbsentphqK (piperazine reduction)
N-methyltransferaseAbsentAbsentphqI
RIP indexHigh (0.85)Moderate (0.62)Low (0.41)

Properties

Product Name

Sclerotiamide

IUPAC Name

(1'R,3R,7'S,9'S,12'S)-12'-hydroxy-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C26H29N3O5/c1-22(2)10-8-13-15(34-22)7-6-14-17(13)27-20(32)25(14)18(30)26-16(23(25,3)4)12-24(19(31)28-26)9-5-11-29(24)21(26)33/h6-8,10,16,18,30H,5,9,11-12H2,1-4H3,(H,27,32)(H,28,31)/t16-,18-,24-,25-,26+/m0/s1

InChI Key

CFJMAERFDLWMJL-LQKPOZSPSA-N

Synonyms

sclerotiamide

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34C(C56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)O)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34[C@@H]([C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.